N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-12(16)14-10-5-3-9(4-6-10)11-7-8-13-15-11/h3-8H,2H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUALXAWNGLRRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 1h Pyrazol 3 Yl Phenyl Propanamide Analogues
Strategic Approaches for Pyrazole-Propanamide Core Synthesis
The construction of the N-[4-(1H-pyrazol-3-yl)phenyl]propanamide core is a multi-step process that relies on established organic reactions. A common and effective strategy involves the synthesis of a 3-aryl-pyrazole intermediate, which is subsequently elaborated to the final amide product.
One of the most prevalent methods for constructing the pyrazole (B372694) ring is through the cyclocondensation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325), with a hydrazine (B178648) derivative. nih.govmdpi.com The general synthetic pathway can be outlined as follows:
Chalcone Formation: The synthesis typically begins with a Claisen-Schmidt condensation. An appropriately substituted acetophenone (B1666503) is reacted with a substituted benzaldehyde (B42025) under basic conditions (e.g., aqueous KOH) to form the corresponding chalcone. nih.gov For the target scaffold, this would involve a starting material like 4-nitroacetophenone.
Pyrazole Ring Synthesis: The resulting chalcone is then reacted with hydrazine hydrate, often in the presence of a weak acid like glacial acetic acid, to yield a pyrazole. nih.gov This reaction forms the 1H-pyrazole ring, resulting in an intermediate such as 3-(4-nitrophenyl)-1H-pyrazole.
Reduction of Nitro Group: The nitro group on the phenyl ring is then reduced to a primary amine. This transformation is commonly achieved using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. This step yields the key intermediate, 4-(1H-pyrazol-3-yl)aniline.
Amide Formation (Acylation): The final step is the acylation of the aniline (B41778) derivative. The 4-(1H-pyrazol-3-yl)aniline is treated with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form the desired this compound.
An alternative to the chalcone route is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a hydrazine to form the pyrazole ring. mdpi.comnih.gov Another approach involves the reaction of acetylenic ketones with hydrazine derivatives, although this can sometimes lead to a mixture of regioisomers. mdpi.com
Table 1: Overview of Synthetic Strategies for the Pyrazole-Propanamide Core
| Step | Reaction Type | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | Substituted Acetophenone, Benzaldehyde, Base (KOH) | Chalcone |
| 2 | Pyrazole Formation | Chalcone, Hydrazine Hydrate, Acetic Acid | 3-Aryl-1H-pyrazole |
| 3 | Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | 4-(1H-Pyrazol-3-yl)aniline |
| 4 | Amide Formation | 4-(1H-Pyrazol-3-yl)aniline, Propanoyl Chloride | This compound |
Functionalization and Derivatization Techniques on the Phenyl and Pyrazole Moieties
Once the core this compound structure is synthesized, it can be further modified to create a library of analogues. Functionalization can be targeted at several positions, including the pyrazole and phenyl rings.
Pyrazole Ring Derivatization:
N-Alkylation: The pyrazole ring contains two nitrogen atoms, one of which (N1) can be readily alkylated. Traditional methods often require a strong base to deprotonate the pyrazole followed by reaction with an alkyl halide. researchgate.net More modern, acid-catalyzed methods have been developed, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which avoids harsh basic conditions. nih.govresearchgate.net This approach allows for the introduction of various alkyl groups (e.g., benzyl, phenethyl) onto the pyrazole nitrogen. researchgate.netnih.govresearchgate.net When the pyrazole is unsymmetrical, N-alkylation can result in a mixture of regioisomers, with steric factors often controlling the major product. nih.gov
C-H Functionalization: Direct functionalization of the pyrazole C-H bonds offers an efficient way to introduce new substituents. Transition-metal-catalyzed reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring in a single step, bypassing the need for pre-functionalized starting materials. youtube.com
Phenyl Ring Derivatization:
Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, typically at the precursor stage (e.g., on the 4-(1H-pyrazol-3-yl)aniline intermediate). Reactions such as halogenation, nitration, or sulfonation can introduce a variety of functional groups, which can then be further manipulated.
Amide Moiety Derivatization:
The propanamide group itself can be varied. For instance, by starting with intermediates like 5-(2-aminobenzoyl)pyrazoles, the amine can be reacted with different reagents to form a range of amides and sulfonamides. acs.org This includes reacting the amine with acetic anhydride to form acetamides, benzoyl chloride for benzamides, or tosyl chloride for sulfonamides. acs.org
Advanced Spectroscopic and Structural Characterization in Synthetic Verification
The confirmation of the structure of this compound and its analogues relies on a combination of advanced spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds. nih.govnih.gov The chemical shifts and coupling constants provide detailed information about the molecular framework.
¹H NMR: In the proton NMR spectrum, characteristic signals allow for the identification of the different parts of the molecule. The amide proton (N-H) typically appears as a singlet in the downfield region (δ 9-11 ppm). Aromatic protons on the phenyl ring resonate in the range of δ 7-8 ppm. The protons of the pyrazole ring also appear in the aromatic region; for example, the H4 proton of a 1,3,5-trisubstituted pyrazole often appears as a singlet around δ 6.0-6.7 ppm. nih.govrsc.org The alkyl protons of the propanamide group (CH₂CH₃) will appear in the upfield region, typically as a quartet and a triplet.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the amide group is typically found in the range of δ 160-175 ppm. Carbons of the aromatic phenyl ring and the pyrazole ring resonate between δ 100-150 ppm. nih.govrsc.org The aliphatic carbons of the propanamide side chain appear at higher field strengths. Two-dimensional NMR techniques like HSQC and HMBC are used to definitively assign proton and carbon signals and confirm connectivity within the molecule. nih.gov
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole-Propanamide Analogues
| Moiety | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |
|---|---|---|
| Amide (C=O)NH | 9.0 - 11.0 (broad singlet) | 160 - 175 |
| Phenyl (Ar-H) | 7.0 - 8.0 (multiplets) | 115 - 140 |
| Pyrazole (Pz-H) | 6.0 - 8.5 (singlets/doublets) | 100 - 150 |
| Propanamide (-CH₂-) | 2.2 - 2.6 (quartet) | 25 - 35 |
| Propanamide (-CH₃) | 1.0 - 1.3 (triplet) | 9 - 15 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectra of N-aryl propanamides show several characteristic absorption bands. A prominent C=O stretching vibration (Amide I band) is observed between 1650 and 1690 cm⁻¹. docbrown.info The N-H stretching vibrations of the primary amide appear as two distinct peaks ("twin peaks") in the 3300-3500 cm⁻¹ region. youtube.comdocbrown.info The N-H bending vibration (Amide II band) is found around 1590-1650 cm⁻¹. docbrown.info Additionally, C=N and C=C stretching vibrations from the pyrazole and phenyl rings appear in the 1500-1615 cm⁻¹ range. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. Pyrazole derivatives typically exhibit strong absorption bands in the UV region. For pyrazoles containing phenyl groups, π-π* transitions are observed, with maximum absorbance (λ_max) often falling between 218 and 254 nm. nih.gov The presence of aromatic moieties generally causes a bathochromic (red) shift to longer wavelengths compared to pyrazoles without such substituents. nih.gov
X-Ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides unambiguous proof of structure and detailed information about the three-dimensional arrangement of the molecule in the solid state. mdpi.com This technique is crucial for confirming regiochemistry, such as in N-alkylation reactions, and for understanding intermolecular interactions. rsc.org
For related N-pyrazolylpropanamide ligands, crystal structure analysis has revealed key structural parameters. For example, in 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, the dihedral angle between the pyrazole and benzene (B151609) rings was found to be 26.6(2)°. nih.gov In 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, the dihedral angle between the pyrazole and pyridine rings is nearly coplanar at 1.87(5)°. nih.gov
These studies also elucidate the supramolecular architecture, showing how molecules are linked in the crystal lattice through hydrogen bonds (e.g., N-H···N and N-H···O) and π-π stacking interactions, which stabilize the crystal structure. nih.govnih.gov
Table 3: Crystallographic Data for an Analogue, 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₅N₃O·H₂O |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 6.5482 (13) |
| b (Å) | 12.609 (3) |
| c (Å) | 16.606 (3) |
| V (ų) | 1371.1 (5) |
| Z | 4 |
Molecular Interactions and Mechanistic Elucidation of Biological Activities
Identification and Characterization of Putative Biological Targets
The pyrazole (B372694) nucleus is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds. researchgate.netrsc.org Derivatives of pyrazole have been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.gov The specific biological targets of N-[4-(1H-pyrazol-3-yl)phenyl]propanamide and its analogs are diverse and are elucidated in the following sections, which detail their interactions with various enzymes and receptors.
Receptor Binding and Downstream Signaling Pathway Perturbations
A significant area of investigation for pyrazole-containing compounds is their activity as androgen receptor (AR) antagonists. A series of aryl pyrazol-1-yl-propanamides have been developed as selective androgen receptor degraders (SARDs) and pan-antagonists. researchgate.netresearchgate.net These compounds are designed to not only block the AR but also to promote its degradation, offering a potential advantage in treating castration-resistant prostate cancer. researchgate.netresearchgate.net The introduction of a pyrazole moiety into the B-ring of the typical nonsteroidal antiandrogen pharmacophore has led to novel compounds with potent AR antagonist activity. researchgate.net
Table 2: Androgen Receptor Activity of a Related Pyrazol-1-yl-propanamide
| Compound | Activity | Cell Line | Source(s) |
|---|
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain perception. Pyrazole derivatives have been explored as antagonists of this receptor. The general structure of many TRPV1 antagonists includes a head group, a neck, and a tail region, and pyrazole moieties have been successfully incorporated into these scaffolds. For instance, certain pyrazole analogs have demonstrated significant antagonistic activity towards TRPV1. nih.govwisdomlib.org The mechanism of action involves blocking the channel activation by various stimuli, including capsaicin, heat, and protons. nih.gov
Interaction with Other Biomacromolecules (e.g., DNA, BSA)
The interaction of small molecules with biomacromolecules like DNA and serum albumins is critical for understanding their pharmacokinetic and pharmacodynamic profiles.
Interaction with DNA: Research into the biological activities of pyrazole derivatives has often pointed to DNA as a potential target. researchgate.net While specific studies on this compound are not available, investigations into other pyrazole derivatives suggest that the pyrazole scaffold can facilitate DNA interaction. The anticancer efficiency of some pyrazole derivatives has been linked to interactions with targets such as topoisomerase II, an enzyme that directly engages with DNA. nih.gov This suggests that compounds containing this moiety have the potential for DNA binding, which can be a mechanism for their observed biological activities.
Interaction with Bovine Serum Albumin (BSA): Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are the most abundant proteins in the bloodstream and play a crucial role in the transport and disposition of many drugs and xenobiotics. The binding of a compound to these proteins affects its distribution, metabolism, and excretion.
Studies on other heterocyclic compounds, such as pyrazine (B50134) derivatives, have demonstrated clear interactions with BSA. nih.gov These interactions are typically driven by hydrophobic forces and hydrogen bonding, leading to the formation of a drug-protein complex that can alter the protein's conformation. nih.gov Given the structural features of this compound, including its aromatic rings and amide group, it is plausible that it would also bind to serum albumins, though specific binding affinities and mechanisms remain to be experimentally determined.
Pathways Involving Signal Transduction and Gene Expression Regulation
Pyrazole derivatives are widely recognized for their capacity to modulate various signal transduction pathways, which are fundamental to their therapeutic effects, particularly in cancer and inflammatory diseases. nih.govnih.gov
p38 MAP Kinase Pathway: The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade that responds to inflammatory cytokines and cellular stresses. columbia.edunih.gov A class of N-pyrazole, N'-aryl ureas has been identified as potent inhibitors of p38 MAP kinase. columbia.eduacs.org These inhibitors function by binding to a site distinct from the ATP-binding pocket, stabilizing a conformation of the kinase that is incompatible with its function. columbia.edu For instance, the pyrazole-urea compound Doramapimod (BIRB 796) is a well-documented p38 MAPK inhibitor. researchgate.net This mechanism of action highlights how the pyrazole core can be leveraged to achieve allosteric inhibition of key signaling proteins.
mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and survival. nih.govresearchgate.net Dysregulation of the mTOR pathway is a common feature in many cancers. nih.gov Numerous pyrazole derivatives have been developed as mTOR inhibitors. nih.govresearchgate.net For example, a series of pyrazolopyrimidine derivatives were discovered to be potent dual inhibitors of mTOR and histone deacetylases (HDAC), demonstrating the versatility of the pyrazole scaffold in creating multi-targeted agents. nih.gov The ability of these compounds to interfere with mTOR signaling underscores a significant mechanism by which pyrazole-containing molecules can exert anti-proliferative effects. nih.gov
IRAK4 Signaling Pathway: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), which are central to the innate immune response and inflammation. nih.govnih.gov Potent and selective pyrazolopyrimidine inhibitors of IRAK4 have been developed, which showed target-based inhibition of IRAK4 signaling in animal models of inflammation. nih.gov This indicates that the pyrazole framework is suitable for designing inhibitors that can modulate inflammatory responses by targeting key kinases in immune signaling cascades.
Table 1: Summary of Signal Pathway Interactions by Related Pyrazole Derivatives This table summarizes findings for structurally related compounds, not this compound itself.
| Signaling Pathway | Involved Kinase/Protein | Example Pyrazole Class | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Inflammatory Signaling | p38 MAP Kinase | N-pyrazole, N'-aryl ureas | Allosteric Inhibition | columbia.edu, researchgate.net, acs.org |
| Cell Growth/Proliferation | mTOR | Pyrazolopyrimidine derivatives | Inhibition | nih.gov, researchgate.net |
| Immune/Inflammatory Response | IRAK4 | Pyrazolopyrimidine derivatives | Inhibition | nih.gov, nih.gov |
Structure Activity Relationship Sar Studies and Ligand Design Principles
Elucidation of Key Pharmacophoric Features for Target Engagement
Pharmacophore modeling, a ligand-based drug design approach, has been instrumental in identifying the crucial structural characteristics required for a molecule to bind to its biological target. nih.gov For pyrazole-based inhibitors, including those built on the N-[4-(1H-pyrazol-3-yl)phenyl]propanamide scaffold, several key pharmacophoric features have been elucidated. These models are typically developed based on a set of known active compounds when the three-dimensional structure of the target protein is unavailable. nih.gov
A typical pharmacophore model for this class of compounds often includes:
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole (B372694) ring and the carbonyl oxygen of the propanamide linkage are frequently identified as key hydrogen bond acceptors. nih.govnih.gov
Hydrogen Bond Donors: The N-H group of the pyrazole ring can act as a hydrogen bond donor, contributing to target binding. nih.gov
Hydrophobic Regions: The phenyl ring and other aromatic or aliphatic substituents are often designated as hydrophobic regions that can engage in van der Waals or hydrophobic interactions within the target's binding pocket. nih.govnih.gov
Aromatic Ring: The phenyl group attached to the pyrazole moiety is a common feature in many active compounds, suggesting its importance for aromatic or π-π stacking interactions. nih.govnih.gov
These pharmacophoric features provide a foundational understanding of the molecular interactions that govern the biological activity of this compound derivatives, guiding the design of new analogs with improved potency.
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity and selectivity of this compound analogs are highly sensitive to the nature and position of substituents on the pyrazole and phenyl rings.
Influence of Halogenation on Bioactivity
The introduction of halogen atoms to the pyrazole ring has been shown to significantly modulate the biological activity of pyrazol-1-yl-propanamide analogs. nih.gov Halogenation can influence factors such as electronic properties, lipophilicity, and the potential for halogen bonding, all of which can impact target engagement. nih.gov Studies on a series of pyrazol-1-yl-propanamides as androgen receptor (AR) inhibitors revealed a clear trend in the effect of halogenation on the pyrazole ring. nih.gov
Generally, halogen substitution on the pyrazole ring enhances AR inhibitory activity compared to the unsubstituted analog. nih.gov The potency was found to be dependent on the nature and position of the halogen. For instance, a chloro-substituent at the 4-position of the pyrazole ring resulted in the highest potency among the tested halogens. nih.gov The observed order of AR inhibitory potency for halogenated analogs was: 4-Cl > 4-F > 3-F > 4-Br > 4-H > 4-I. nih.gov Furthermore, substitutions at the 4-position of the pyrazole ring generally led to more potent compounds than their 3-position counterparts. nih.gov
| Compound ID | Substitution on Pyrazole Ring | AR Inhibitory IC50 (μM) |
|---|---|---|
| 16a | 4-H | 1.442 |
| 10 | 4-F | 0.199 |
| 16b | 3-F | 0.220 |
| 16c | 4-Cl | 0.136 |
| 16d | 4-Br | 0.427 |
| 16e | 4-I | 2.038 |
Effects of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the pyrazole ring play a crucial role in determining the biological activity of this compound analogs. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electronic distribution within the molecule, affecting its interaction with the target protein. nih.govmdpi.com
In the context of AR inhibitory activity, compounds bearing electron-donating groups on the pyrazole ring generally exhibit low potency or are inactive. nih.gov For example, analogs with methoxy (B1213986) (OCH₃) or amino (NH₂) groups on the pyrazole ring showed significantly reduced or no AR inhibitory activity. nih.gov Conversely, the presence of strong electron-withdrawing groups, such as trifluoromethyl (CF₃) and cyano (CN), at the 4-position of the pyrazole ring was found to be favorable for potent AR inhibition. nih.gov This suggests that a more electron-deficient pyrazole ring may be beneficial for this particular biological target. nih.gov
| Compound ID | Substitution on Pyrazole Ring | Group Type | AR Inhibitory IC50 (μM) |
|---|---|---|---|
| 16g | 4-CF3 | Electron-Withdrawing | 0.231 |
| 16h | 3-CF3 | Electron-Withdrawing | 0.380 |
| 16i | 4-CN | Electron-Withdrawing | 0.218 |
| 16k | 4-OCH3 | Electron-Donating | No Activity |
| 16t | 4-NH2 | Electron-Donating | Agonist Activity |
Role of Heterocyclic Substitutions (e.g., Piperidine (B6355638), Pyridazine, Triazole)
The incorporation of additional heterocyclic rings into the this compound scaffold is a common strategy to explore new chemical space and modulate physicochemical and pharmacological properties.
Piperidine: The introduction of a piperidine moiety can enhance the activity of pyrazole derivatives. For instance, a novel glycine (B1666218) transporter 1 (GlyT1) inhibitor was developed by incorporating a piperidine ring, which led to a compound with potent inhibitory activity. nih.gov In another study, the presence of a 4-piperidine moiety in 1,5-diaryl pyrazoles was found to enhance their anti-bacterial activity, highlighting the potential of this heterocyclic substitution. nih.gov
Pyridazine: Pyridazine and its fused analogs, such as pyrrolo[3,4-d]pyridazinones, have been explored as modifications to pyrazole-containing structures. The replacement of other heterocyclic systems with a 4-substituted-1,2,4-triazole pharmacophore attached to a pyrrolo[3,4-d]pyridazinone core has been investigated to develop new anti-inflammatory agents. nih.gov
Triazole: The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in medicinal chemistry. uran.uanih.gov The hybridization of pyrazole and 1,2,3-triazole moieties has been explored with the hypothesis that the resulting molecule might exhibit synergistic anticancer properties. uran.ua In some cases, replacing a 1,3,4-oxadiazole (B1194373) with a 4-substituted-1,2,4-triazole in pyrrolo[3,4-d]pyridazinone derivatives led to more effective compounds. nih.gov The synthesis of N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide has been reported, and it was found to be the most potent derivative in a series tested for AChE inhibition. mdpi.com
Stereochemical Considerations in Molecular Recognition
While specific stereochemical studies on this compound are not extensively detailed in the provided context, the principles of stereochemistry are fundamental in molecular recognition. For a related class of compounds, N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, the stereochemistry at the chiral centers had a profound impact on analgesic activity and opioid receptor binding. beilstein-archives.org This highlights that the three-dimensional arrangement of substituents is critical for optimal interaction with the binding site of a biological target. The absolute configuration at chiral centers can dictate the precise orientation of key functional groups, influencing binding affinity and efficacy. beilstein-archives.org
Rational Design Strategies for Optimizing Biological Activity
The development of potent and selective this compound-based inhibitors often relies on rational design strategies. These strategies integrate SAR data, computational modeling, and a deep understanding of the target's biology.
One common approach is the hybrid molecule strategy , where two or more pharmacophores are combined into a single molecule to achieve a synergistic effect. For example, pyrazole-phthalazine hybrids were designed as α-glucosidase inhibitors, showing significantly higher potency than the standard drug. nih.gov
Structure-based drug design is another powerful strategy, particularly when the three-dimensional structure of the target protein is known. Docking studies can predict the binding mode of designed ligands, allowing for the optimization of interactions with key residues in the active site. For instance, docking studies of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives into the ATP-binding site of EGFR-TK helped to rationalize their inhibitory activity and guide further modifications. nih.gov
Scaffold hopping and bioisosteric replacement are also employed to modify the core structure while retaining or improving biological activity. For example, replacing a thiazole (B1198619) ring with an oxazole (B20620) ring in a series of IRAK4 inhibitors was a key step in optimizing their drug metabolism and pharmacokinetic properties. researchgate.net
Finally, the systematic exploration of substituent effects, as detailed in the sections above, is a cornerstone of rational design. By understanding the influence of electronic properties, sterics, and lipophilicity, medicinal chemists can fine-tune the structure of this compound to achieve the desired biological profile.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a mainstay of computational chemistry for its balance of accuracy and computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to characterize the electronic properties of molecules like N-[4-(1H-pyrazol-3-yl)phenyl]propanamide.
Researchers typically employ functionals such as B3LYP or M06 combined with basis sets like 6-31G** or 6-311G(d,p) to perform these calculations. nih.govnih.gov For the related compound N-phenylpropanamide, geometry optimization using the B3LYP/6-311+G(d,p) level of theory has been performed to establish a foundational understanding of one part of the target molecule's structure. researchgate.net In studies of similar pyrazole-containing structures, DFT calculations have successfully determined key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a study on a pyrazolo[3,4-d]pyrimidine derivative, DFT optimization revealed the precise spatial relationship between the pyrazole (B372694) ring and adjacent phenyl groups. nih.gov Similarly, the dihedral angle between the pyrazole and pyridine (B92270) rings in 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide was calculated to be nearly coplanar, a crucial detail for understanding its coordination chemistry. nih.gov
Table 1: Representative Geometric Parameters from DFT Calculations for Analogous Structures
| Parameter | Compound | Calculated Value | Reference |
|---|---|---|---|
| Dihedral Angle | 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide | 26.6 (2)° | nih.gov |
| (Pyrazole-Benzene) | |||
| Dihedral Angle | 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide | 1.87 (5)° | nih.gov |
This table presents data for analogous compounds to illustrate typical results from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. jcsp.org.pk
A small HOMO-LUMO energy gap suggests that a molecule is more reactive and can be easily excited. nih.gov In computational studies of pyrazole and triazole derivatives, the HOMO is often found delocalized across the electron-rich parts of the molecule, such as the phenyl and pyrazole rings, while the LUMO may be localized on specific moieties. jcsp.org.pkmdpi.com This distribution governs the molecule's charge transfer characteristics. For example, in a study of N-substituted triazole derivatives, the HOMO-LUMO gap was found to be a key determinant of the compounds' nonlinear optical properties, with one derivative exhibiting a band gap of 4.618 eV. nih.govresearchgate.net Theoretical analyses of 4-(1H-pyrazol-1-yl)benzenesulfonamides have used HOMO distribution patterns to rationalize the observed biological activity against Leishmania. mdpi.com
Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyrazole-carboxamide | - | - | Varies | jcsp.org.pk |
| N-substituted 1,2,4-triazole (B32235) | - | - | 4.618 | nih.govresearchgate.net |
This table provides examples of HOMO-LUMO data from studies on analogous heterocyclic compounds.
Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines, MEP analysis has been used to identify the most reactive sites. nih.gov The negative potential is often localized on electronegative atoms like nitrogen and oxygen, highlighting them as potential hydrogen bond acceptors. nih.gov This information is invaluable for understanding intermolecular interactions, particularly in the context of ligand-receptor binding.
Quantum chemical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Studies on N-phenylpropanamide and other pyrazole derivatives have shown a strong correlation between chemical shifts calculated with the GIAO method and experimental values, particularly when solvent effects are included. researchgate.netresearchgate.net Such calculations are crucial for confirming the structure of newly synthesized compounds.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). jcsp.org.pk By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). nih.gov In studies of pyrazole-carboxamides, TD-DFT calculations at the B3LYP/6-31G* level were used to compute absorption spectra, providing insight into the electronic transitions responsible for the observed peaks. jcsp.org.pk Similarly, for other complex organic dyes, TD-DFT has been used to predict λmax values that are in good agreement with experimental data. scispace.com
Table 3: Representative Predicted vs. Experimental Spectroscopic Data for Analogous Compounds
| Property | Compound Class | Calculation Method | Finding | Reference |
|---|---|---|---|---|
| NMR Shifts | N-phenylpropanamide | DFT/GIAO | Good correlation between calculated and experimental shifts. | researchgate.net |
| UV-Vis λmax | Pyrazole-carboxamides | TD-DFT | Calculated absorption peaks observed between 287-326 nm. | jcsp.org.pk |
This table illustrates the application of computational methods to predict spectroscopic properties for related molecules.
Molecular Modeling and Docking Simulations
Beyond the properties of the isolated molecule, computational methods are essential for exploring how this compound interacts with biological systems, such as proteins or enzymes.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. This method is central to structure-based drug design. Docking simulations place the ligand into the binding site of a protein and use a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score.
For molecules with similar heterocyclic scaffolds, docking studies have provided critical insights into their potential biological activity. For example, a pyrazolo[3,4-d]pyrimidine derivative was docked into the active site of the O-acetyl-serine-sulfhydrylase enzyme to understand its mode of action as an anti-amoebic agent. nih.gov In a more recent study, a complex pyrazole-containing compound, HIT104310526, was identified as a potent inhibitor of the immune checkpoint protein TIM-3 through extensive virtual screening and docking simulations. nih.govfrontiersin.org The stability of the predicted binding pose was further validated using molecular dynamics (MD) simulations and binding free energy calculations (MM-GBSA), which confirmed a strong and stable interaction within the TIM-3 binding pocket. nih.govfrontiersin.org These analyses reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand to its target.
Table 4: Representative Molecular Docking and Binding Energy Results for Analogous Ligands
| Ligand | Target Protein | Docking/Binding Score | Key Finding | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | OASS Enzyme | Glide XP Score: -8.113 | Identified as a potential inhibitor. | nih.gov |
| derivative |
This table presents data for analogous compounds to demonstrate the outcomes of molecular docking and binding energy calculations.
Conformational Analysis of the Compound
Conformational analysis investigates the spatial arrangement of atoms in a molecule, which can rotate around single bonds. For this compound, the key conformational features are the relative orientations of the pyrazole ring, the central phenyl ring, and the propanamide substituent. These orientations are defined by torsion or dihedral angles.
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds through X-ray crystallography and DFT calculations provides a strong basis for predicting its conformation. nih.govchemrxiv.org The pyrazole ring itself is planar. slideshare.net However, the connection to the phenyl ring introduces rotational freedom. In similar phenyl-pyrazole structures, the dihedral angle between the pyrazole and phenyl rings is typically non-zero, indicating a twisted conformation. nih.goviucr.orgnih.gov For instance, in 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, the dihedral angle between the pyrazole and benzene (B151609) rings is 26.6 (2)°. nih.gov In other substituted diphenyl-pyrazole compounds, these angles have been observed at values such as 9.4 (1)°, 39.61 (8)°, and 46.95 (5)°, depending on the substituents and crystal packing forces. nih.gov
The propanamide side chain also has rotational flexibility. The torsion angle of the N—C—C—C chain in 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide was found to be 153.6 (3)°. nih.gov DFT calculations are a common method to determine the most stable conformers by identifying the lowest energy states. iu.edu.sa These studies suggest that for this compound, a non-planar conformation where the pyrazole and phenyl rings are twisted relative to each other is the most likely and energetically favorable state.
Table 1: Representative Dihedral Angles in Related Pyrazole Compounds
| Compound | Rings/Groups | Dihedral Angle (°) | Method |
| 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide | Pyrazole & Benzene | 26.6 (2) | X-ray Diffraction nih.gov |
| 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole | Phenyl & Pyrazole | 39.61 (8) | X-ray Diffraction nih.gov |
| 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole | Phenyl & Pyrazole | 9.4 (1) | X-ray Diffraction nih.gov |
| (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | Phenyl & Pyrazole | 22.6 (2) | X-ray Diffraction iucr.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. ej-chem.org For a compound like this compound, which contains structural motifs common in kinase inhibitors, QSAR is a valuable tool for predicting its potential efficacy and guiding the design of more potent analogs. nih.govmdpi.comnih.gov
The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's physicochemical properties. crpsonline.com These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. ej-chem.orgnih.gov For pyrazole-based compounds, studies have shown that descriptors related to molecular shape, lipophilicity, and electronic properties are often critical for predicting activity. nih.govnih.gov
In QSAR studies of pyrazole derivatives as anticancer agents, prominent descriptors have included the Balaban J index (a topological descriptor), density, Topological Polar Surface Area (TPSA), and SlogP (a measure of lipophilicity). nih.govresearchgate.net For pyrazole-based EGFR kinase inhibitors, adjacency distance matrix descriptors have been shown to be highly influential. nih.govacs.org A typical QSAR model is generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that links these descriptors to the biological activity, often expressed as pIC₅₀ (-log of the half-maximal inhibitory concentration). crpsonline.comacs.org The predictive power of such models is rigorously validated using internal (cross-validation) and external test sets. crpsonline.comresearchgate.net By analyzing the descriptors in a validated QSAR model, researchers can identify which structural features are most important for the desired biological activity. mdpi.com
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives
| Descriptor Type | Descriptor Name | Description | Relevance to Activity Prediction |
| Topological | Balaban J (J) | An index that quantifies the branching and shape of a molecular structure. | Correlates with molecular size and shape, which influences binding to a receptor. nih.gov |
| Physicochemical | SlogP_VSA | A set of descriptors related to van der Waals surface area and lipophilicity contributions. | Lipophilicity (logP) is crucial for membrane permeability and reaching the target site. nih.govnih.gov |
| Electronic | TPSA | Topological Polar Surface Area; the surface sum over all polar atoms. | Influences hydrogen bonding potential and solubility, affecting cell penetration and target interaction. nih.gov |
| Constitutional | opr_nrot | Number of rotatable bonds. | Relates to the conformational flexibility of the molecule, which can impact receptor fit. nih.gov |
| Geometrical | Adjacency/Distance Matrix | Descriptors based on the connectivity and distances between atoms in the molecule. | Provides detailed information about the molecular graph, which is critical for specific receptor interactions. nih.govacs.org |
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. researchgate.net Organic molecules with donor-π-acceptor (D-π-A) architectures are of particular interest for NLO applications. doi.org this compound has structural features that suggest potential NLO activity; the phenyl and pyrazole rings can act as a π-conjugated bridge, while the amino group on the phenyl ring can act as an electron donor and the propanamide or pyrazole nitrogen atoms can function as acceptors.
The NLO response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). researchgate.net Computational methods, particularly DFT, are widely used to predict the NLO properties of new compounds. researchgate.netresearchgate.net These calculations determine the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). researchgate.net
Studies on related heterocyclic compounds provide an indication of the potential NLO properties. For a series of N-substituted triazole-propanamide derivatives, DFT calculations yielded first hyperpolarizability (β) values as high as 6.317 x 10⁻³⁰ esu. researchgate.netnih.gov Another study on a pyrazole derivative reported a calculated β value of 1.39 x 10⁻³⁰ esu, which is greater than that of the standard NLO material, urea. researchgate.netresearchgate.net The magnitude of these properties is highly dependent on the electronic nature of the donor and acceptor groups and the length and efficiency of the π-conjugated system. doi.org A smaller HOMO-LUMO energy gap, which indicates easier electronic transitions, is often correlated with a larger hyperpolarizability. researchgate.netnih.gov The theoretical investigation of this compound would likely reveal it to be a candidate for NLO materials, with its properties being tunable through chemical modification. researchgate.net
Table 3: Calculated NLO Properties for Structurally Related Heterocyclic Compounds
| Compound Class | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
| Pyrazole Derivative | DFT/B3LYP researchgate.net | 4.3785 | 1.7 x 10⁻²³ | 1.39 x 10⁻³⁰ |
| N-phenylpropanamide Derivative (Triazole) | DFT/M06 researchgate.netnih.gov | N/A | 4.195 x 10⁻²³ | 6.317 x 10⁻³⁰ |
| p-Nitroaniline (p-NA) (Reference) | DFT | 8.24 | N/A | 13400 x 10⁻³⁰ (gas phase) |
Preclinical Pharmacological Evaluation and Mechanistic Studies
In vitro Cellular Efficacy Studies
In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of a test compound. These assays provide initial insights into a compound's biological activity, potency, and potential therapeutic value.
Cell Line Screening in Disease Models (e.g., NCI-60 Human Tumor Cell Lines)
While specific screening data for N-[4-(1H-pyrazol-3-yl)phenyl]propanamide in the National Cancer Institute's 60 human tumor cell line (NCI-60) panel is not publicly available, studies on related pyrazole (B372694) derivatives have demonstrated notable anticancer activity. For instance, a series of novel pyrazolo[3,4-d]pyrimidine derivatives, which share the pyrazole core structure, exhibited broad-spectrum cytotoxic activity across the NCI-60 cell line panel. Two compounds from this series, in particular, demonstrated significant growth inhibition with GI₅₀ values ranging from 0.018 to 9.98 μM across various cancer cell lines, including leukemia, renal, melanoma, and breast cancer. Another study on 1,3-diarylpyrazolone derivatives reported antiproliferative activities against A549 and NCI-H522 non-small cell lung cancer cell lines.
The NCI-60 screen is a valuable tool that has been utilized for over three decades to identify potential anticancer agents by testing compounds against a panel of 60 human tumor cell lines representing nine different tissue types. This platform allows for the identification of patterns of drug sensitivity and resistance, offering clues to the mechanism of action.
Enzyme and Receptor Inhibition Assays
The inhibitory activity of this compound against specific enzymes and receptors has not been extensively detailed in the available literature. However, research on structurally similar compounds provides insights into the potential targets of this class of molecules.
A study on a series of 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives, which are structurally related to the compound of interest, revealed weak inhibitory activity against acetylcholinesterase (AChE). researchgate.net The most potent compound in this series showed 86.2% inhibition at a concentration of 300 µM. researchgate.net
Furthermore, various pyrazole-containing compounds have been identified as inhibitors of several protein kinases implicated in cancer and inflammation. These include Epidermal Growth Factor Receptor (EGFR), Src tyrosine kinase, Casein Kinase 1δ/ε (CK1δ/ε), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Phosphoinositide 3-kinase gamma (PI3Kγ). For example, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to act as EGFR inhibitors. nih.gov Additionally, a class of N-(1H-pyrazol-3-yl)quinazolin-4-amines was found to inhibit CK1δ/ε.
In the context of analgesia, a related compound, N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide (IQMF-4), has been characterized as a potent opioid agonist. nih.gov This compound demonstrated high affinity and selectivity for the µ-opioid receptor, and its effects were reversible by opioid antagonists like naloxone (B1662785). researchgate.net
Evaluation of Growth Inhibitory Properties
Direct data on the growth inhibitory properties of this compound is limited. However, the antiproliferative activity of related pyrazole derivatives has been documented.
A series of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives were shown to be potent inhibitors of cell growth in the human epidermoid carcinoma A431 cell line. Their mechanism was suggested to be independent of EGFR blockade but involved interference with the Src tyrosine kinase and MAPKs ERK1-2 signaling pathways.
Another study focused on novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, which incorporate a pyrazole ring. These compounds were found to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases CDK2 and/or CDK9. nih.gov The in vitro anticancer activities of two promising compounds from this study are presented below.
Table 1: In vitro Anticancer Activities of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) ± SD |
|---|---|---|
| 9a | MCF-7 | 1.89 ± 0.15 |
| HCT-116 | 2.45 ± 0.18 | |
| Hela | 3.11 ± 0.21 | |
| 14g | MCF-7 | 1.55 ± 0.11 |
| HCT-116 | 2.01 ± 0.14 | |
| Hela | 2.87 ± 0.19 |
In vivo Proof-of-Concept Studies in Relevant Animal Models
Assessment of Antineoplastic Activity in Xenograft Models
There is no specific information available regarding the assessment of the antineoplastic activity of this compound in xenograft models. However, a related quinazoline (B50416) derivative featuring a pyrazole moiety, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has demonstrated oral activity in a mouse xenograft model. nih.gov This suggests that compounds with this structural motif have the potential for in vivo antitumor efficacy. Another compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone, also exhibited in vivo antitumor activity in a Merkel cell carcinoma xenograft mouse model. mdpi.com
Investigation of Analgesic Properties in Pain Models
While direct in vivo analgesic data for this compound is not available, studies on the closely related compound N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide (IQMF-4) have demonstrated significant analgesic properties. nih.gov
In the hot plate test in mice, a common model for assessing central analgesic activity, IQMF-4 was found to be more potent than morphine when administered orally. nih.gov The antinociceptive effect was blocked by the peripherally acting opioid antagonist naloxone methiodide, suggesting a significant peripheral component to its mechanism of action. nih.gov
Table 2: Analgesic Activity of IQMF-4 in the Hot Plate Test
| Route of Administration | ED₅₀ (mg/kg) |
|---|---|
| Intraperitoneal (i.p.) | 0.04 |
| Oral (p.o.) | 0.23 |
| Intracerebroventricular (i.c.v.) | 0.003 |
Data represents the effective dose to produce an analgesic effect in 50% of the animals.
Furthermore, in the writhing test in mice, an indicator of peripheral analgesic activity, other pyrazolone (B3327878) derivatives have shown significant protection from writhing. nih.gov This highlights the potential of the pyrazole scaffold in developing new analgesic agents.
Studies in Anti-inflammatory and Antimicrobial Models
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory and antimicrobial properties. The versatile structure of pyrazole allows for various substitutions, leading to compounds with significant therapeutic potential.
While the broader class of pyrazole derivatives has been extensively studied for its pharmacological effects, specific preclinical data on this compound is not extensively detailed in publicly available research. However, the general anti-inflammatory and antimicrobial potential of related pyrazole-containing structures provides a basis for understanding its potential activities.
Anti-inflammatory Activity:
The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). For instance, studies on various 1H-pyrazolyl derivatives have demonstrated significant anti-inflammatory effects in animal models like the cotton pellet-induced granuloma and sponge implantation assays in rats. Some of these compounds have shown potency comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, with the added benefit of a better safety profile regarding gastric ulceration. The structural features of this compound, containing both a pyrazole ring and a propanamide side chain, suggest that it could interact with targets involved in inflammation.
Antimicrobial Activity:
The pyrazole moiety is a constituent of several clinically used antimicrobial agents, such as sulfaphenazole. Research has shown that pyrazole derivatives can exhibit broad-spectrum antibacterial and antifungal activities. The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the pyrazole ring. For example, certain pyrazole-thiazole hybrids have shown potent activity against various bacterial strains, including resistant pathogens. The evaluation of this compound in antimicrobial assays would be necessary to determine its specific spectrum of activity and potency against different microorganisms.
Table 1: Representative Preclinical Anti-inflammatory and Antimicrobial Data for Structurally Related Pyrazole Derivatives
| Compound/Derivative Class | Model/Assay | Key Findings | Reference |
| 1H-pyrazolyl derivatives | Cotton pellet-induced granuloma (in vivo, rats) | Activity comparable to indomethacin | |
| Pyrazole-thiazole hybrids | Minimum Inhibitory Concentration (MIC) against S. aureus | MIC values ranging from 1.9 to 3.9 µg/mL | |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | MIC against E. coli | MIC value of 1 µg/mL, superior to moxifloxacin | |
| Thiazolidinone-clubbed pyrazoles | MIC against E. coli | Moderate activity with an MIC of 16 µg/mL |
This table presents data for related pyrazole compounds to illustrate the general potential of this chemical class, as specific data for this compound is not available.
Elucidation of Molecular Mechanisms from Preclinical Models
The molecular mechanisms underlying the pharmacological effects of pyrazole derivatives are diverse and depend on their specific chemical structures.
Anti-inflammatory Mechanisms:
A primary mechanism for the anti-inflammatory action of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. By blocking COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Some pyrazole derivatives have demonstrated selective inhibition of COX-2 over COX-1, which is associated with a lower risk of gastrointestinal side effects. Additionally, some pyrazolines, which are structurally related to pyrazoles, have been shown to inhibit lipoxygenase (LOX), another important enzyme in the inflammatory pathway. Molecular docking studies have suggested that these compounds can bind to hydrophobic pockets in the active sites of these enzymes.
Antimicrobial Mechanisms:
The antimicrobial mechanisms of pyrazole derivatives can involve various cellular targets. One proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Molecular docking studies have helped to visualize the potential binding interactions of pyrazole derivatives with the ATP-binding sites of these enzymes. Other potential mechanisms could include the disruption of microbial cell membranes or the inhibition of other critical bacterial enzymes. The specific molecular targets of this compound would need to be investigated through dedicated mechanistic studies.
Intellectual Property and Academic Research Landscape for Pyrazole Propanamide Derivatives
Analysis of Patent Applications and Grants Related to Synthesis and Biological Activity
An analysis of the patent landscape reveals a significant interest in pyrazole-containing compounds for a wide range of therapeutic applications. While patents specifically claiming "N-[4-(1H-pyrazol-3-yl)phenyl]propanamide" are not prominently highlighted, numerous patents protect structurally related compounds, indicating a strong intellectual property fortress around this chemical space.
Patents in this area often focus on novel synthesis methods and the biological activities of new derivatives. For instance, processes for synthesizing substituted pyrazole (B372694) compounds are frequently claimed, as seen in the case of 4-[5-(substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides, which are noted for their utility as non-steroidal anti-inflammatory agents. google.com The methods detailed in such patents often aim to improve yield, purity, and the ratio of desired regioisomers. google.com
Furthermore, patent applications extend to the therapeutic uses of these compounds. For example, pyrazole compounds have been patented for the treatment of neurodegenerative disorders, showcasing the broad potential of this class of molecules. google.com Another significant area of patenting activity involves the use of pyrazole derivatives in oncology. A notable patent describes 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide and its related forms for treating hyper-proliferative and angiogenesis disorders, such as cancer. google.com This highlights the value placed on the pyrazole scaffold in developing new anti-cancer agents.
The following table provides a representative overview of patent applications and grants for compounds structurally related to this compound, demonstrating the key areas of innovation and intellectual property protection.
| Patent/Application Number | Title/Focus | Key Innovations and Claims | Therapeutic Area |
| US6150534A | Synthesis of 4-[5-substituted or unsubstituted phenyl)-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides | Improved process for synthesizing specific pyrazole derivatives with higher yield and purity. google.com | Anti-inflammatory google.com |
| US20070270474A1 | Pyrazole compounds for treatment of neurodegenerative disorders | Claims on novel pyrazole compounds and their use in treating neurodegenerative diseases. google.com | Neurodegenerative Disorders google.com |
| EP2111401B1 | 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer | Novel pyrazole derivative, its prodrugs, and salts for treating cancer and angiogenesis disorders. google.com | Oncology google.com |
| US8450340B2 | 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof | Novel 1H-pyrazolo[3,4-b]pyridine compounds and their application in therapeutic treatments. | Various Therapeutic Uses |
The Compound's Position as a Research Lead in Drug Discovery Initiatives
The pyrazole scaffold is a well-established pharmacophore in drug discovery, and its combination with a propanamide linker in "this compound" positions this compound and its derivatives as promising research leads. nih.gov The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. mdpi.com
Research has demonstrated that pyrazole derivatives are active against a multitude of biological targets. For example, the discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as highly active and selective SGK1 inhibitors for potential cancer therapy underscores the importance of the pyrazole-phenyl core in designing targeted kinase inhibitors. researchgate.net
Furthermore, the propanamide linkage is a common feature in bioactive molecules, often contributing to optimal interactions with target proteins. Studies on N-propananilide derivatives bearing a pyrazole ring have highlighted their neuroprotective potential. nih.govturkjps.org For instance, a series of 3-(1H-pyrazole-1-yl)-N-propananilide derivatives were synthesized and showed protective effects in a neurotoxicity model. nih.gov
The combination of the pyrazole and propanamide moieties has also been explored in the context of other therapeutic areas. The design of novel glycine (B1666218) transporter 1 (GlyT1) inhibitors for potential treatment of schizophrenia has led to the development of complex molecules incorporating a pyrazole ring attached to a phenyl group, which is further linked to a larger scaffold. nih.gov This research illustrates how the fundamental pyrazole-phenyl structure can be a starting point for developing potent and selective modulators of CNS targets.
The table below summarizes key research findings for compounds containing the pyrazole-propanamide or related structural motifs, illustrating the diverse therapeutic potential.
| Research Area | Key Findings | Example Compound Class | Potential Therapeutic Application |
| Oncology | Identification of pyrazole-based compounds as selective kinase inhibitors. researchgate.net | N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides researchgate.net | Cancer researchgate.net |
| Neuroprotection | Synthesis of N-propananilide derivatives with a pyrazole ring demonstrating neuroprotective effects. nih.govturkjps.org | 3-(1H-pyrazole-1-yl)-N-propananilide derivatives nih.gov | Neurodegenerative Diseases nih.gov |
| CNS Disorders | Design of potent GlyT1 inhibitors based on a pyrazole-phenyl scaffold. nih.gov | 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide nih.gov | Schizophrenia nih.gov |
| Anti-inflammatory | Development of pyrazole derivatives as non-steroidal anti-inflammatory agents. google.com | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide google.com | Inflammation google.com |
Emerging Research Frontiers and Future Academic Directions
Development of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of pyrazole (B372694) derivatives has been a cornerstone of heterocyclic chemistry for over a century, with the Knorr synthesis, a cyclocondensation reaction of β-diketones with hydrazines, being a foundational method. mdpi.com Traditional methods for synthesizing pyrazole derivatives often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental solvents. eurekaselect.com In alignment with the growing emphasis on sustainable chemical practices, future research will undoubtedly focus on the development of novel and greener synthetic pathways for N-[4-(1H-pyrazol-3-yl)phenyl]propanamide.
Key areas of exploration in green synthesis include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. mdpi.com For instance, microwave-assisted one-pot synthesis of pyrazoles has been shown to be highly efficient. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and environmental impact. rsc.org Solventless condensation of diketones and hydrazines has proven effective for creating pyrazole derivatives. rsc.org
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. nih.govnih.gov
Eco-Friendly Catalysts and Solvents: The use of recyclable catalysts, such as nano-ZnO, and green solvents like water or ethanol-water mixtures, are central to sustainable synthesis. mdpi.comnih.govnih.gov
The development of such methods for this compound will not only be more environmentally benign but may also provide access to novel analogues through improved efficiency and selectivity. researchgate.net
Advanced Characterization of Molecular and Cellular Mechanisms of Action
While the broad biological potential of pyrazole derivatives is recognized, a deep understanding of the specific molecular and cellular mechanisms of action for this compound is a critical future research direction. Given that many pyrazole-containing compounds act as kinase inhibitors, a primary avenue of investigation will be to screen this compound against a panel of kinases to identify potential targets. mdpi.comnih.govmdpi.comnih.gov
Future research should focus on:
Target Identification and Validation: Employing techniques like affinity chromatography and proteomics to identify the specific protein targets of the compound.
Pathway Analysis: Once a target is identified (e.g., a specific kinase), further studies will be needed to elucidate its impact on downstream signaling pathways. mdpi.com
Cellular Assays: Investigating the effects of the compound on cellular processes such as proliferation, apoptosis, and cell cycle progression in various cell lines. mdpi.com For example, some pyrazole derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells. mdpi.com
Structural Biology: Determining the crystal structure of the compound bound to its target protein to understand the precise binding interactions.
A thorough characterization of its mechanism of action is essential for its potential development as a therapeutic agent. drugbank.com
Rational Design and Optimization of Next-Generation Analogues
The principles of rational drug design, which rely on understanding the structure-activity relationship (SAR), will be paramount in developing next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov The pyrazole scaffold is highly versatile, allowing for systematic modifications to explore the chemical space and optimize biological activity. nih.gov
Key strategies for the rational design of analogues include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule, such as the substituents on the pyrazole ring and the phenylpropanamide side chain, and assessing the impact on biological activity. researchgate.netmdpi.comnih.govjapsonline.com For example, studies on other phenylpyrazole derivatives have shown that substitutions on the phenyl ring can significantly influence anti-HIV activity. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's characteristics.
Computational Modeling: Using molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding affinity and activity of designed analogues, thereby prioritizing the most promising candidates for synthesis. researchgate.net
This iterative process of design, synthesis, and testing is fundamental to the development of optimized lead compounds. nih.gov
Exploration of Additional Therapeutic Modalities and Target Classes
The pyrazole nucleus is associated with a remarkably broad range of pharmacological activities, suggesting that this compound could have therapeutic potential beyond a single disease area. nih.govnih.govnih.govmdpi.com A comprehensive screening of this compound and its future analogues against a wide array of biological targets is a promising avenue for future research.
Potential therapeutic areas for exploration include:
Oncology: Many pyrazole derivatives exhibit potent anticancer activity through various mechanisms, including kinase inhibition and induction of apoptosis. nih.govnih.gov
Inflammatory Diseases: Compounds like celecoxib, which contains a pyrazole ring, are well-known for their anti-inflammatory properties, often through the inhibition of COX enzymes. researchgate.netnih.gov
Infectious Diseases: Pyrazole derivatives have shown promise as antibacterial, antifungal, and antiviral agents. nih.govnih.govresearchgate.net
Metabolic Disorders: There is emerging evidence for the potential of pyrazole compounds in treating conditions like diabetes. researchgate.net
Exploring these diverse therapeutic modalities could uncover novel applications for this compound and its derivatives, potentially leading to the identification of new drug candidates for a variety of diseases. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development, and these technologies will be instrumental in advancing the research on this compound. ijettjournal.orgijirt.orgmdpi.com AI and ML can significantly accelerate the discovery and optimization process by analyzing vast datasets and making predictions with increasing accuracy. nih.govnih.gov
Applications of AI and ML in this context include:
Generative AI for de novo Drug Design: Using generative models to design novel pyrazole-based molecules with desired properties. nih.gov
Predictive Modeling: Developing ML models to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new analogues, thereby reducing the number of compounds that need to be synthesized and tested. nih.gov
Virtual Screening: Employing AI-powered virtual screening to rapidly screen large compound libraries to identify those with a high probability of binding to a specific target. nih.govnih.gov
Drug Repurposing: Using AI to analyze biological data and identify potential new therapeutic uses for this compound. nih.gov
By leveraging the power of AI and ML, researchers can navigate the complexities of drug discovery more efficiently, ultimately accelerating the journey from a promising compound to a potential therapeutic. mdpi.com
Q & A
Q. What are the common synthetic routes for synthesizing N-[4-(1H-pyrazol-3-yl)phenyl]propanamide and its derivatives?
Methodological Answer: A typical approach involves coupling a pyrazole-containing aniline derivative with a propanamide precursor. For example, acrylamide can be reacted with 3-(2-pyridyl)pyrazole under basic conditions (e.g., NaOH in DMF at 373 K) to form the propanamide backbone, followed by purification via recrystallization (ethanol yields ~65%) . Alternative routes may use Mannich reactions for functionalization, as seen in pyrazole-phenol derivatives . Key steps include optimizing reaction time, temperature, and solvent systems to improve yield and purity.
Q. How is X-ray crystallography applied to confirm the structural integrity of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Programs like SHELXL refine small-molecule structures using intensity data, while WinGX and ORTEP visualize anisotropic displacement ellipsoids and generate CIF reports . For example, hydrogen bonding patterns and torsion angles can be analyzed to validate the pyrazole-propanamide linkage . Ensure high-resolution data (≤ 0.8 Å) to resolve potential disorder in the pyrazole ring.
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the pyrazole NH (~δ 12.5 ppm), aromatic protons (δ 6.5–8.5 ppm), and propanamide carbonyl (~δ 170 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion (e.g., exact mass ± 5 ppm) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets like ILK or TNIK?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with kinases. For ILK inhibitors, prioritize residues in the ATP-binding pocket (e.g., Glu154, Lys220) and analyze hydrogen-bonding networks using graph-set analysis (e.g., Etter’s formalism) . Validate predictions with in vitro kinase assays (IC50 measurements) and compare with structurally related inhibitors (e.g., QLT0267) .
Q. What strategies address discrepancies in reported biological activities of pyrazolylphenyl propanamides across studies?
Methodological Answer:
- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. MCF7) and assay conditions (e.g., serum concentration, incubation time).
- Structural Confirmation : Re-evaluate compound purity via HPLC and SCXRD to rule out polymorphic variations .
- Mechanistic Context : Compare target selectivity profiles (e.g., ILK vs. TNIK inhibition) and off-target effects using kinome-wide screens .
Q. How do substituent modifications on the pyrazole ring influence the pharmacokinetic properties of propanamide derivatives?
Methodological Answer:
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability, as seen in biphenyl-pyrazole analogs .
- Solubility : Incorporate morpholine sulfonyl groups (e.g., N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl] derivatives) to improve aqueous solubility .
- In Vivo Testing : Use pharmacokinetic (PK) studies in rodent models to assess bioavailability and half-life, correlating with LogP and polar surface area calculations .
Q. What experimental and computational methods optimize reaction yields for this compound synthesis?
Methodological Answer:
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane/methanol mixtures to balance reactivity and solubility .
- Quantum Mechanical Calculations : Apply DFT (e.g., Gaussian) to model transition states and identify rate-limiting steps, such as nucleophilic attack during amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
